Selenourea
Overview
Description
Selenourea is an organoselenium compound with the chemical formula Se=C(NH₂)₂. It is a white solid, although it can appear pink or grey when impure. This compound is notable for its stable, unhindered carbon-selenium double bond, which is relatively rare. This compound is used in the synthesis of selenium heterocycles and serves as a selenium analog of urea (O=C(NH₂)₂) and thiourea (S=C(NH₂)₂) .
Synthetic Routes and Reaction Conditions:
- this compound was first synthesized in 1884 by Auguste Verneuil through the reaction of hydrogen selenide and cyanamide:
Historical Synthesis: H2Se+N≡C−NH2→Se=C(NH2)2
More recent methods focus on the synthesis of substituted selenoureas. These can be synthesized using organic isoselenocyanates and secondary amines:Modern Methods: R−N=C=Se+NHR′R′′→Se=C(−NHR)(−NR′R′′)
Alternatively, isocyanides react with amines in the presence of elemental selenium:RN≡C+R2′NH+Se→R(H)NC(Se)NR2′
Industrial Production Methods:
- The reaction of hydrogen selenide with cyanamide is still used in industrial synthesis due to its simplicity and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often forming selenium dioxide (SeO₂) as a major product.
Reduction: It can be reduced to form selenides.
Substitution: this compound can participate in substitution reactions, particularly with acyl chlorides to form N-acylselenoureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Acyl chlorides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Selenium dioxide (SeO₂)
Reduction: Selenides
Substitution: N-acylselenoureas
Mechanism of Action
Target of Action
Selenourea is an organoselenium compound with the chemical formula Se=C(NH2)2 . It is primarily used in the synthesis of selenium heterocycles . The primary targets of this compound are proteins, where it acts as a fluorescence quenching probe to monitor protein dynamics .
Mode of Action
this compound interacts with its targets through a photoinduced electron transfer (PET) mechanism . This interaction results in significant enhancement of fluorescence quenching . The PET process is ultrafast, with an intrinsic PET lifetime component of approximately 10 picoseconds .
Biochemical Pathways
this compound affects the fluorescence pathways in proteins. It is used to monitor protein conformational changes and dynamics . The compound’s action on these pathways is primarily due to its high quenching efficiency, reduced orbital energy gap, and higher negative free energy change of the electron transfer reaction .
Pharmacokinetics
It is known that the compound’s physicochemical properties are dramatically altered when the selenium atom replaces the carbonyl oxygen of the urea moiety . This change reduces the HOMO–LUMO gap and oxidation potential .
Result of Action
The molecular effect of this compound’s action is the significant enhancement of fluorescence quenching in proteins . On a cellular level, this results in the ability to monitor protein conformational changes and dynamics .
Biochemical Analysis
Biochemical Properties
Selenourea plays a significant role in biochemical reactions, particularly in the context of protein dynamics. It has been identified as an efficient small molecule fluorescence quenching probe to monitor protein dynamics. This compound interacts with various fluorophores through a photoinduced electron transfer mechanism, significantly enhancing fluorescence quenching. This interaction is characterized by an ultrafast intrinsic photoinduced electron transfer lifetime component, which is mostly absent in thiourea . Additionally, this compound’s selenium atom replacement of the carbonyl oxygen in the urea moiety dramatically reduces the HOMO–LUMO gap and oxidation potential, altering its physicochemical properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance fluorescence quenching in proteins, such as tetramethylrhodamine-labeled lysozyme, indicating its potential impact on protein conformational changes and dynamics . The compound’s ability to modulate protein dynamics suggests that it may play a role in regulating cellular functions and processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It primarily binds to reactive groups at the surface of macromolecules through hydrogen bonds, where the selenium atom serves as an acceptor and amide groups as donors . This binding interaction is crucial for its role as a fluorescence quenching probe, enabling it to monitor protein conformational changes and dynamics effectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including the environment and experimental conditions. High-pressure studies have shown that this compound undergoes several intriguing transformations depending on the pressure-transmitting medium and the compression or recrystallization process . These transformations can affect the compound’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, research on selenium nanoparticles has demonstrated that selenium compounds can have adverse effects at high doses. These effects include reductions in body mass, changes in hepatotoxicity indices, and potential impairment of fatty acid, protein, lipid, and carbohydrate metabolisms . It is likely that this compound exhibits similar dosage-dependent effects, with potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to selenium metabolism. Selenium is an essential trace element that plays a crucial role in the synthesis of selenoproteins, which have a wide range of cellular functions, including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis . This compound’s involvement in these pathways suggests that it may influence metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Selenium compounds, including this compound, are known to be transported and distributed in plants and animals, where they play a role in detoxification and protection against toxic metals . The specific transporters or binding proteins that interact with this compound are not well-characterized, but its distribution within cells and tissues is likely influenced by its physicochemical properties and interactions with biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound is able to bind to reactive groups at the surface of macromolecules, primarily through hydrogen bonds This binding interaction may direct this compound to specific compartments or organelles within the cell, affecting its activity and function
Scientific Research Applications
Selenourea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of selenium-containing heterocycles and other organoselenium compounds.
Comparison with Similar Compounds
Urea (O=C(NH₂)₂): Urea is the oxygen analog of selenourea and is widely used in fertilizers and pharmaceuticals.
Thiourea (S=C(NH₂)₂): Thiourea is the sulfur analog of this compound and is used in photography, gold extraction, and as a reagent in organic synthesis.
Uniqueness of this compound:
- This compound is unique due to its stable carbon-selenium double bond, which is less common compared to the carbon-oxygen and carbon-sulfur double bonds in urea and thiourea, respectively. This stability allows this compound to participate in a broader range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
InChI |
InChI=1S/CH3N2Se/c2-1(3)4/h(H3,2,3) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFIOXGLBMWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)[Se] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024303 | |
Record name | Selenourea | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Selenourea is a solid., Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS] | |
Record name | SELENOUREA | |
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Record name | Selenourea | |
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Solubility |
Very soluble in water., Soluble in alcohol, ether | |
Record name | SELENOUREA | |
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Vapor Pressure |
1.87 [mmHg] | |
Record name | Selenourea | |
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Color/Form |
PRISMS OR NEEDLES FROM WATER | |
CAS No. |
630-10-4 | |
Record name | SELENOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SELENOUREA | |
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Record name | Selenourea | |
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Record name | Selenourea | |
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Record name | Selenourea | |
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Record name | SELENOUREA | |
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Record name | SELENOUREA | |
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Melting Point |
200 °C (DECOMP) | |
Record name | SELENOUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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